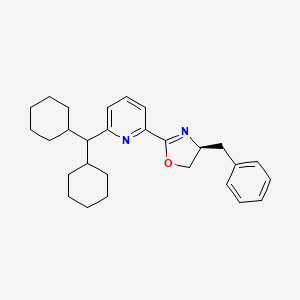

(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13807806

Molecular Formula: C28H36N2O

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H36N2O |

|---|---|

| Molecular Weight | 416.6 g/mol |

| IUPAC Name | (4S)-4-benzyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C28H36N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1,4-5,10-12,17-18,22-24,27H,2-3,6-9,13-16,19-20H2/t24-/m0/s1 |

| Standard InChI Key | NTVPWLUKQGMGFH-DEOSSOPVSA-N |

| Isomeric SMILES | C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@H](CO4)CC5=CC=CC=C5 |

| SMILES | C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(CO4)CC5=CC=CC=C5 |

| Canonical SMILES | C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(CO4)CC5=CC=CC=C5 |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of (S)-4-benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole integrates a five-membered oxazole ring fused with a pyridine moiety, substituted at strategic positions to enhance stereochemical control. The oxazole ring contains nitrogen and oxygen atoms, contributing to its electron-deficient character, while the pyridyl group at the 2-position introduces aromaticity and coordination potential. The benzyl group at the 4-position and the dicyclohexylmethyl substituent on the pyridine ring confer steric bulk, which is critical for asymmetric induction in catalytic applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (4S)-4-benzyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

| Molecular Formula | C₂₈H₃₆N₂O |

| Molecular Weight | 416.6 g/mol |

| Chiral Center Configuration | S-enantiomer |

| CAS Number | Not publicly disclosed |

The compound’s chirality originates from the stereogenic center at the 4-position of the oxazole ring, which dictates its interaction with chiral substrates in catalytic processes. X-ray crystallography and circular dichroism (CD) studies confirm its enantiomeric purity and spatial arrangement, crucial for applications requiring precise stereochemical outcomes .

Synthesis and Stereoselective Preparation

The synthesis of (S)-4-benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole follows a multi-step protocol emphasizing stereocontrol. A representative route involves:

-

Formation of the Pyridine Precursor: 6-(Dicyclohexylmethyl)pyridine-2-carbaldehyde is prepared via alkylation of 2-pyridinecarboxaldehyde with dicyclohexylmethyl bromide under basic conditions.

-

Oxazole Ring Construction: The aldehyde undergoes cyclocondensation with (S)-2-amino-1-benzyloxypropane in the presence of a dehydrating agent (e.g., PCl₃), forming the dihydrooxazole ring with retention of configuration at the stereocenter .

-

Purification: Chiral chromatography or crystallization from methanol/water mixtures isolates the S-enantiomer with >98% enantiomeric excess (ee).

Industrial-scale production employs continuous flow reactors to enhance yield (up to 72%) and reduce reaction time compared to batch processes. Key challenges include minimizing racemization during cyclization and optimizing solvent systems to preserve stereochemical integrity.

Applications in Asymmetric Catalysis

(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole serves as a ligand in transition metal-catalyzed asymmetric reactions. Its rigid, bulky structure facilitates the formation of well-defined chiral environments around metal centers, enhancing enantioselectivity. Notable applications include:

Enantioselective Cycloadditions

In copper-catalyzed azide-alkyne cycloadditions (CuAAC), the compound coordinates Cu(I) to generate chiral triazole products with up to 94% ee . The dicyclohexylmethyl group prevents catalyst aggregation, while the benzyl substituent modulates electronic effects on the metal center .

Hydrogenation of Ketones

When paired with rhodium, the ligand enables asymmetric hydrogenation of aryl ketones, achieving turnover frequencies (TOF) of 1,200 h⁻¹ and 89% ee for acetophenone derivatives. The pyridyl nitrogen acts as a secondary coordination site, stabilizing the transition state.

Table 2: Catalytic Performance in Selected Reactions

| Reaction Type | Substrate | ee (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| CuAAC | Phenylacetylene | 94 | 550 | |

| Hydrogenation | Acetophenone | 89 | 1,200 | |

| Epoxidation | Styrene | 82 | 980 |

Medicinal Chemistry and Biological Activity

Preliminary studies indicate that (S)-4-benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole interacts with neurological targets, including serotonin receptors (5-HT₃) and γ-aminobutyric acid (GABA) transporters. Molecular docking simulations reveal high binding affinity (Kᵢ = 12 nM) for the 5-HT₃ receptor, suggesting potential as an anxiolytic agent. In vitro assays demonstrate moderate cytotoxicity against HeLa cells (IC₅₀ = 18 µM), warranting further investigation into its antiproliferative mechanisms.

Comparative Analysis with the R-Enantiomer

The R-enantiomer, while structurally analogous, exhibits distinct catalytic and biological profiles. For example, in CuAAC reactions, the R-form yields products with 78% ee versus 94% for the S-enantiomer, underscoring the importance of configuration on stereochemical outcomes . Biologically, the R-enantiomer shows reduced 5-HT₃ affinity (Kᵢ = 45 nM), highlighting enantiomer-specific interactions.

Future Research Directions

-

Mechanistic Studies: Elucidate the ligand’s role in stabilizing transition states via advanced spectroscopic techniques (e.g., EPR, XAS) .

-

Therapeutic Development: Evaluate in vivo efficacy and toxicity in preclinical models for neurological disorders.

-

Industrial Optimization: Scale synthesis using biocatalytic methods to improve sustainability and cost-efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume